
(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid
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Overview
Description
(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H8BF3O5. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and trifluoromethoxy groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds.
Preparation Methods
The synthesis of (4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethoxy)benzoic acid.
Borylation Reaction: The borylation of the starting material is carried out using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) under suitable conditions. This step introduces the boronic acid group into the molecule.
Hydrolysis: The resulting boronic ester is then hydrolyzed to yield the desired boronic acid compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents like toluene or ethanol and bases such as potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions.
- Suzuki-Miyaura Coupling : This boronic acid is frequently employed in the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with arylboronic acids to form biaryls. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Nitration Reactions : It serves as a reagent in copper-catalyzed nitration processes, allowing for the introduction of nitro groups into aromatic compounds. This application is significant for modifying the electronic properties of aromatic systems .
- Oxidative Heck Reaction : The compound can be used in tandem Pd(II)-catalyzed oxidative Heck reactions, facilitating the formation of carbon-carbon bonds through the activation of aryl halides .
Biological Applications
Recent studies have highlighted the potential biological applications of (4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid.
- Antibacterial Properties : Research indicates that trifluoromethoxy phenylboronic acids exhibit antimicrobial activity. These compounds may serve as scaffolds for developing new antibacterial agents, particularly against resistant strains .
- Insulin Interaction Studies : Theoretical models have suggested that boronic acids can interact with insulin, potentially stabilizing its structure. This property may be exploited for designing insulin analogs or drug candidates that improve glucose regulation in diabetic patients .
Material Science
The compound also finds applications in material science, particularly in the development of advanced materials.
- Photoactive Materials : Studies have demonstrated that this compound can be incorporated into metal-organic frameworks (MOFs), enhancing their photoactivity and catalytic properties for applications such as hydrogen evolution .
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this boronic acid:
- Case Study 1 : In a study examining the antimicrobial efficacy of trifluoromethoxy phenylboronic acids, it was found that these compounds exhibited significant activity against various bacterial strains, suggesting their potential use as new antibiotics .
- Case Study 2 : Research involving the interaction of boronic acids with insulin revealed promising results indicating that specific modifications could enhance binding affinity and stability, paving the way for novel diabetes treatments .
Mechanism of Action
The mechanism of action of (4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective ligand in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or cross-coupling reactions .
Comparison with Similar Compounds
(4-(Methoxycarbonyl)-3-(trifluoromethoxy)phenyl)boronic acid can be compared with other boronic acids, such as:
4-Trifluoromethoxyphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group, affecting its reactivity and applications.
Phenylboronic acid: A simpler boronic acid without the trifluoromethoxy and methoxycarbonyl groups, leading to different chemical properties and uses.
Properties
CAS No. |
1242145-45-4 |
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Molecular Formula |
C9H8BF3O5 |
Molecular Weight |
263.96 g/mol |
IUPAC Name |
[4-methoxycarbonyl-3-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BF3O5/c1-17-8(14)6-3-2-5(10(15)16)4-7(6)18-9(11,12)13/h2-4,15-16H,1H3 |
InChI Key |
NITRBDLJYXBDFM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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